molecular formula C16H12N4O4S B3954504 (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B3954504
M. Wt: 356.4 g/mol
InChI Key: BMOXVWBWAJILBX-ZSOIEALJSA-N
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Description

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thiazolotriazine core

Properties

IUPAC Name

(7Z)-7-(furan-2-ylmethylidene)-3-(3-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15-14(8-13-5-2-6-24-13)25-16-17-9-18(10-19(15)16)11-3-1-4-12(7-11)20(22)23/h1-8H,9-10H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXVWBWAJILBX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=CO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=CO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan-2-carbaldehyde with a 3-nitrophenylthiosemicarbazide under acidic conditions to form an intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to yield the final thiazolotriazine compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for nitro group reduction.

    Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrophenyl group, in particular, is known for its ability to interact with various biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The thiazolotriazine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: Similar structure but with a different position of the nitro group.

    (7Z)-7-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its combination of functional groups, which imparts specific chemical reactivity and potential applications. The presence of both a furan ring and a nitrophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

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